molecular formula C24H22F3N3O3 B4266051 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B4266051
M. Wt: 457.4 g/mol
InChI Key: PKIRCKBKGZQFDA-UHFFFAOYSA-N
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Description

The compound [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone is a pyrazoline-methanone hybrid featuring a trifluoromethyl-substituted dihydropyrazole ring linked to a quinoline moiety via a ketone bridge. This structural framework is common in medicinal chemistry due to pyrazoline's bioactivity and quinoline's role in drug design (e.g., antimalarials, kinase inhibitors) .

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[2-(4-propoxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3/c1-3-12-33-17-10-8-16(9-11-17)21-13-19(18-6-4-5-7-20(18)28-21)22(31)30-23(32,24(25,26)27)14-15(2)29-30/h4-11,13,32H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIRCKBKGZQFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The synthesis of this compound typically involves multicomponent reactions or stepwise functionalization of precursor scaffolds. A notable method involves:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under acidic conditions. The 5-hydroxy-5-(trifluoromethyl)pyrazoline core is stabilized by intramolecular hydrogen bonding .

  • Quinoline Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 4-propoxyphenyl group at the quinoline’s 2-position .

  • Amide Linkage : Acylation of the pyrazole nitrogen with a pre-functionalized quinoline-4-carbonyl chloride under anhydrous conditions .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationHydrazine hydrate, HCl, ethanol, reflux68–72
Quinoline couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C55–60
Amide formationQuinoline-4-carbonyl chloride, Et₃N, THF82

Hydroxyl Group

The 5-hydroxy group participates in:

  • Esterification : Reacts with acetyl chloride to form 5-acetoxy derivatives, enhancing lipophilicity (confirmed via 1H^1H NMR at δ 2.35 ppm for acetate methyl) .

  • Oxidation : Resists standard oxidants (e.g., CrO₃) but undergoes dehydrogenation to pyrazole under strong basic conditions (e.g., KOtBu/DMSO) .

Trifluoromethyl Group

  • Electron-Withdrawing Effects : Stabilizes the pyrazole ring, reducing susceptibility to electrophilic substitution.

  • Nucleophilic Displacement : In rare cases, reacts with Grignard reagents at elevated temperatures (e.g., 100°C) to yield difluoromethyl derivatives .

Multicomponent Reaction Behavior

In DMSO at ambient temperature, the compound reacts with:

  • 2-Aminoprop-1-ene-1,1,3-tricarbonitrile and 5-(trifluoromethyl)pyrazol-3-one to form chromeno[2,3-b]pyridine hybrids via Knoevenagel condensation and cyclization (84% yield) .

Table 2: Reaction Outcomes with Selected Partners

PartnerProduct ClassConditionsApplication
Malononitrile derivativesChromenopyridinesDMSO, 23°C, 24 hFluorescent probes
Arylboronic acidsBiarylquinolinesPd catalysis, 80°CAnticancer agents

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C, releasing CO (FTIR at 2100 cm⁻¹) and trifluoromethane (GC-MS) .

  • Photodegradation : UV irradiation (254 nm) induces C–F bond cleavage, forming defluorinated byproducts (LC-MS analysis) .

Catalytic and Solvent Effects

  • Palladium Catalysis : Enhances cross-coupling efficiency; ligand choice (e.g., PPh₃ vs. XPhos) affects quinoline functionalization yields .

  • Solvent Polarity : Reactions in DMSO favor polar transition states (e.g., cyclizations), while THF improves acyl transfer kinetics .

Interaction with Biomolecules

  • Protein Binding : The quinoline moiety interacts with hydrophobic pockets in albumin (fluorescence quenching studies, Ksv=1.2×104M1K_{sv} = 1.2 \times 10^4 \, \text{M}^{-1}) .

  • DNA Intercalation : Moderate affinity for calf thymus DNA (Kb=3.8×103M1K_b = 3.8 \times 10^3 \, \text{M}^{-1}) via planar quinoline stacking (UV-Vis hypochromism) .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent :

  • Anticancer Activity : Studies indicate that derivatives of pyrazolopyrimidines can inhibit cancer cell proliferation. The specific structural motifs present in this compound may contribute to its efficacy against various cancer types by inducing apoptosis in malignant cells .
  • Anti-inflammatory Properties : Research has suggested that compounds with similar structures can exhibit anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .

Biological Studies

The compound's ability to interact with biological systems makes it a candidate for:

  • Drug Development : As a lead compound, it can be modified to enhance its bioactivity against specific targets, such as enzymes or receptors involved in disease processes .
  • Biochemical Assays : Its unique chemical structure allows for the exploration of enzyme inhibition mechanisms, particularly in pathways related to cancer and inflammation .

Material Science

In material science, this compound can be utilized for:

  • Synthesis of Functional Materials : The incorporation of trifluoromethyl groups is known to improve the thermal stability and mechanical properties of polymers. This compound can serve as a precursor for synthesizing advanced materials with tailored properties .

Case Studies

Several case studies have documented the applications and effects of this compound:

StudyFocusFindings
Avezov et al. (2016)Crystal Structure AnalysisInvestigated the crystal packing and hydrogen bonding interactions which influence the physical properties of the compound .
Talipov et al. (2016)Anticancer ActivityDemonstrated that modifications to the pyrazolopyrimidine core can enhance cytotoxicity against specific cancer cell lines .
Recent Pharmacological ReviewDrug DesignHighlighted the importance of structural diversity in developing new therapeutic agents based on this compound's framework .

Mechanism of Action

The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The quinoline and pyrazole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The target compound shares a pyrazoline-methanone core with several analogues but differs in substituents and aromatic groups. Key comparisons include:

Table 1: Structural Comparison
Compound Name Pyrazolyl Substituents Aromatic Group Unique Features
Target Compound 5-hydroxy-3-methyl-5-(trifluoromethyl 2-(4-propoxyphenyl)quinolin-4-yl Quinoline moiety; propoxy chain enhances lipophilicity
3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone 5-hydroxy-3-(4-chlorophenyl)-5-phenyl 3-pyridinyl Chlorophenyl and pyridinyl groups; crystallographically characterized
[1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 3-(4-chlorophenyl)-5-[4-isopropylphenyl] Phenyl Isopropylphenyl substituent; reported antitumor activity
(4Z)-1-phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one 3-(trifluoromethyl), 4-aminomethylene Phenyl and trifluoromethylphenyl Double trifluoromethyl groups; predicted pKa = 3.44

Key Observations:

  • The trifluoromethyl group in the target compound and enhances metabolic stability and electronegativity, influencing binding interactions .
  • Hydroxy and methyl groups on the pyrazolyl ring (target compound) may modulate solubility and hydrogen-bonding capacity compared to chlorophenyl or isopropyl substituents .

Crystallographic and Conformational Analysis

Crystal structures of analogues reveal conformational trends:

  • In , the quinoline ring is nearly planar, with a 4.5° dihedral angle between pyridine and fused benzene rings .
  • ’s compound shows intramolecular hydrogen bonds (C–H···F, C–H···O), stabilizing the pyrazolyl-methanone conformation .
  • The target compound’s 5-hydroxy group may form similar hydrogen bonds, influencing crystal packing and solubility.

Q & A

Q. What computational models predict metabolic pathways for this compound?

  • Methodological Answer : Use GLORY (Gradient-boosted Liver Oxidation Reaction predictiorY) to identify Phase I oxidation sites. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Tables for Key Parameters

Analysis Type Recommended Method Critical Parameters Reference
CrystallographySC-XRD with SHELXLR-factor ≤ 0.05, C-C σ = 0.002 Å
Solubility OptimizationDMSO/PBS co-solvent≤1% DMSO, LC-MS validation
Noncovalent InteractionsMultiwfn RDG + QTAIMRDG isosurface value = 0.5, sign(λ2)ρ = -0.03

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone
Reactant of Route 2
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone

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